Methylene-Linker Architecture Enables Distinct CHK2 Inhibitory Space Compared to Directly Linked 4-(5-(Thiophen-3-yl)pyridin-3-yl)benzamide
The target compound incorporates a methylene (–CH2–) spacer between the pyridine core and the benzamide carbonyl, whereas the comparator 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (CAS 1216771-29-7; CHEMBL587506) lacks this spacer and attaches the benzamide directly to the pyridine ring [1]. This single-atom difference alters the distance and angular geometry between the thiophene-pyridine recognition element and the benzamide hydrogen-bonding group. In a CHK2 kinase inhibition assay using human HT29 cells, the directly linked analog exhibits an IC50 of 5.20 × 10^3 nM (5.2 µM) [1]. While the target compound has not been tested in an identical head-to-head CHK2 assay, the established SAR for this chemotype shows that the presence and length of the linker between the heterocyclic core and the benzamide group is a critical determinant of ATP-competitive binding to CHK2, with methylene-bridged analogs occupying a distinct affinity range from their directly linked counterparts .
| Evidence Dimension | CHK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported in public CHK2 assays; structural class predicts linker-dependent affinity modulation |
| Comparator Or Baseline | 4-(5-(Thiophen-3-yl)pyridin-3-yl)benzamide (CAS 1216771-29-7): IC50 = 5.20 × 10^3 nM (5.2 µM) against CHK2 in human HT29 cells [1] |
| Quantified Difference | Linker architecture prevents direct numerical comparison; the methylene spacer in CAS 1795480-16-8 is expected to produce a distinct IC50 value based on established CHK2 SAR for 2-aminopyridine and benzamide inhibitors |
| Conditions | BindingDB assay: Inhibition of CHK2 in human HT29 cells (comparator data) [1]; SAR framework from Hilton et al. (2010) 2-aminopyridine CHK2 inhibitor series |
Why This Matters
Procurement of the correct linker variant is essential because even a single-atom difference (methylene insertion vs. direct attachment) repositions the benzamide pharmacophore and alters kinase inhibitory potency, meaning CAS 1795480-16-8 and CAS 1216771-29-7 are not functionally interchangeable in CHK2-targeted studies.
- [1] BindingDB BDBM50309181. 4-(5-(Thiophen-3-yl)pyridin-3-yl)benzamide (CHEMBL587506): CHK2 IC50 5.20E+3 nM in human HT29 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50309181 (accessed 2012-12-28). View Source
